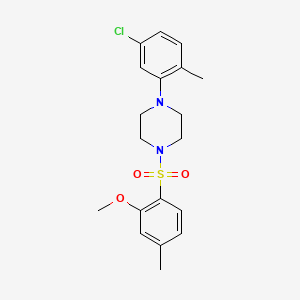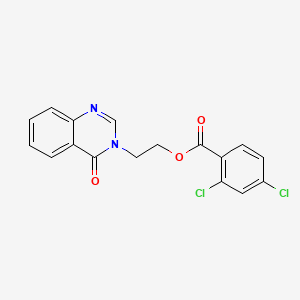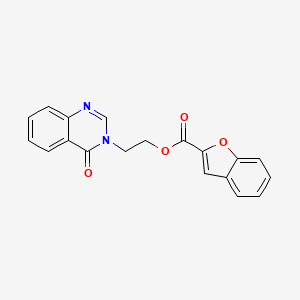
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine, also known as ML129, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine involves its selective binding to the serotonin 5-HT7 receptor, which leads to the inhibition of downstream signaling pathways. This results in the modulation of various physiological and biochemical processes, including the regulation of neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific context and target of its action. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has also been shown to affect neuronal excitability and plasticity, which are crucial for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has several advantages for lab experiments, including its high selectivity and potency for the serotonin 5-HT7 receptor, its well-defined mechanism of action, and its availability in pure form. However, its limitations include its potential off-target effects, as well as the need for further optimization and validation of its therapeutic potential in vivo.
Direcciones Futuras
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has several potential future directions for scientific research, including the investigation of its therapeutic potential in various neurological and psychiatric disorders, the optimization of its chemical structure for improved potency and selectivity, and the exploration of its potential use as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Additionally, the development of new methods for the delivery of 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine to specific target tissues and cells could further enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a promising chemical compound with significant potential for therapeutic applications in various neurological and psychiatric disorders, as well as cancer. Its selective binding to the serotonin 5-HT7 receptor and its well-defined mechanism of action make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully explore its therapeutic potential and to optimize its chemical structure and delivery methods.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine involves multiple steps, including the reaction of 5-chloro-2-methylphenylamine with 2-methoxy-4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of mood, cognition, and sleep. 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-7-19(18(12-14)25-3)26(23,24)22-10-8-21(9-11-22)17-13-16(20)6-5-15(17)2/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPSPSTOALPPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604118.png)
![N-[2-(2-furoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604120.png)
![N-[2-(2-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604121.png)
![N-{2-[(2-pyrazinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604122.png)
![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604124.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-(3-{[(6-methyl-3-pyridinyl)carbonyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604130.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604132.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)

